
N-(3-bromophenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-methyl-3-furamide, also known as 3-BP, is a chemical compound that has been the focus of extensive research in recent years due to its potential as an anticancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-2-methyl-3-furamide is not yet fully understood, but it is believed to involve the inhibition of energy metabolism in cancer cells. Specifically, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of enzymes involved in glycolysis, the process by which cancer cells generate energy. This inhibition leads to a decrease in ATP production, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on energy metabolism, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors grow new blood vessels to supply nutrients and oxygen. Furthermore, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bromophenyl)-2-methyl-3-furamide as a research tool is its selectivity towards cancer cells, which allows for the study of cancer cell metabolism and the development of new cancer therapies. However, one limitation of N-(3-bromophenyl)-2-methyl-3-furamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-methyl-3-furamide. One area of focus is the development of new formulations and delivery methods to improve the efficacy and safety of this compound. Another area of research is the investigation of N-(3-bromophenyl)-2-methyl-3-furamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-bromophenyl)-2-methyl-3-furamide and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-methyl-3-furamide involves the reaction of 3-bromophenylamine with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-(3-bromophenyl)-2-methyl-3-furamide, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
The potential of N-(3-bromophenyl)-2-methyl-3-furamide as an anticancer agent has been the focus of much scientific research. Studies have shown that this compound has selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. In addition, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZISOLNKKMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

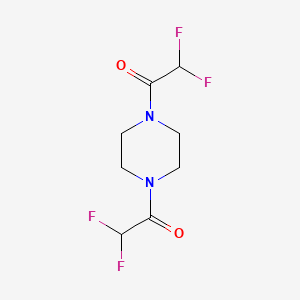
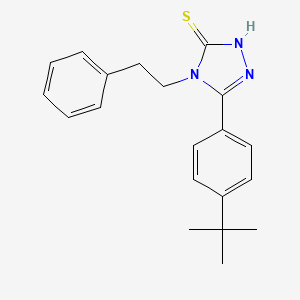
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
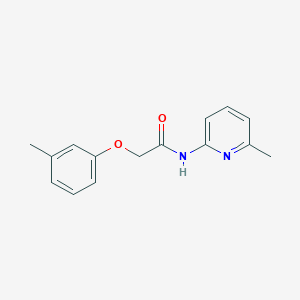
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
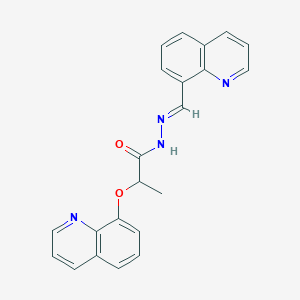
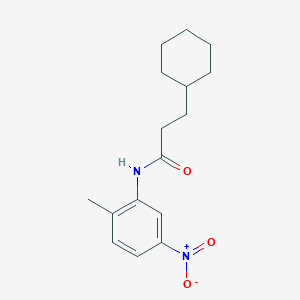
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)
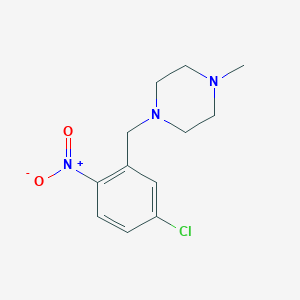
![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)